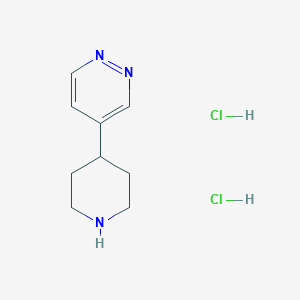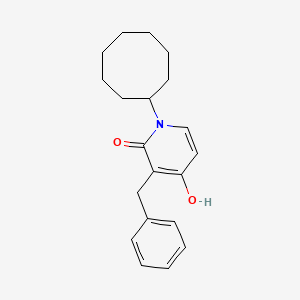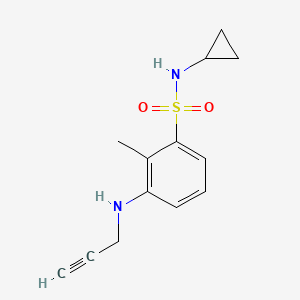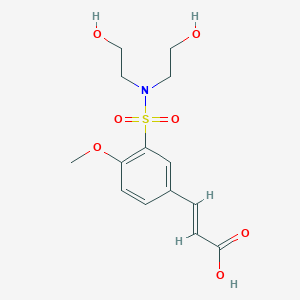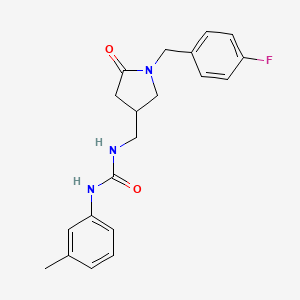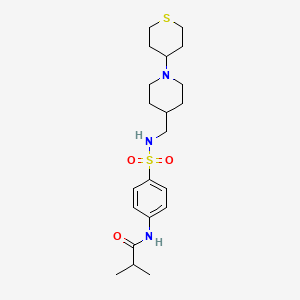
N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide” is a complex organic compound. It contains a benzamide group, a thiazole ring, and a pyridine ring, which are common structures in many biologically active compounds .
Molecular Structure Analysis
The compound contains several functional groups that could participate in various chemical reactions. The benzamide and pyridine groups could engage in hydrogen bonding, while the thiazole ring could participate in aromatic stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the benzamide and pyridine groups could influence its solubility and reactivity .Applications De Recherche Scientifique
Inhibition of VEGFR-2 Kinase Activity
One study identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This class of compounds, including N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)benzamide, demonstrated competitive inhibition with ATP, exhibiting excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Synthesis and Cytotoxic Activity
Another study focused on the synthesis of novel cyclic systems within [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes. The research demonstrated that the N-(pyridin-2-ylcarbamothioyl)benzamide derivatives and their complexes exhibited significant cytotoxicity against several human cancer cell lines, particularly MDA-MB-231 and LNCap cell lines, indicating their potential as anticancer agents (Adhami et al., 2014).
Metal-Free Synthesis of Biologically Potent Molecules
Research into the metal-free synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines from simple heteroaryl-thioureas through an oxidative C–S bond formation strategy was reported. This method employed phenyliodine(III) bis(trifluoroacetate) as the oxidant, highlighting a broad scope of substrates, short reaction times, and a simple purification procedure (Mariappan et al., 2016).
Antimicrobial Activities
The antimicrobial activities of thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety were also studied. These compounds demonstrated promising antimicrobial activities, showcasing their potential in developing new antimicrobial agents (Gouda et al., 2010).
Synthesis of Heterocyclic Compounds
A study on the synthesis of heterocyclic compounds N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives explored their antibacterial and antifungal activities. These compounds were characterized by various spectroscopic methods and showed significant antimicrobial activities against a range of bacteria and fungi (Patel & Patel, 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(21-12-14-5-4-10-20-11-14)9-8-16-13-26-19(22-16)23-18(25)15-6-2-1-3-7-15/h1-7,10-11,13H,8-9,12H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSFODNZRKOKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2718978.png)
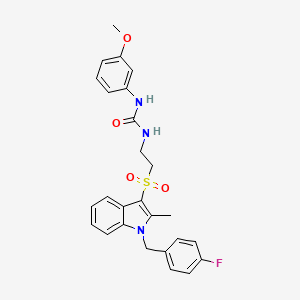


![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)

